molecular formula C23H20FN3OS B2823065 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-47-7

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2823065
CAS No.: 688355-47-7
M. Wt: 405.49
InChI Key: IJWXNKBQTABQAW-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of fluorophenyl, methylsulfanyl, and methoxyphenyl groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXNKBQTABQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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